Cas no 1448060-06-7 (3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea)
3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea Chemical and Physical Properties
Names and Identifiers
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- 3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea
- 1448060-06-7
- 3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea
- AKOS024563147
- 1-(2-methoxyethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea
- F6440-2624
- 1-(2-methoxyethyl)-3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]urea
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- Inchi: 1S/C13H22N4O2/c1-17-12-6-4-3-5-10(12)11(16-17)9-15-13(18)14-7-8-19-2/h3-9H2,1-2H3,(H2,14,15,18)
- InChI Key: JELHDBKZGCVCMX-UHFFFAOYSA-N
- SMILES: O=C(NCCOC)NCC1C2CCCCC=2N(C)N=1
Computed Properties
- Exact Mass: 266.17427596g/mol
- Monoisotopic Mass: 266.17427596g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 68.2Ų
3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6440-2624-2μmol |
3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea |
1448060-06-7 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6440-2624-5μmol |
3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea |
1448060-06-7 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6440-2624-10μmol |
3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea |
1448060-06-7 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6440-2624-20μmol |
3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea |
1448060-06-7 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6440-2624-1mg |
3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea |
1448060-06-7 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6440-2624-2mg |
3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea |
1448060-06-7 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6440-2624-3mg |
3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea |
1448060-06-7 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6440-2624-4mg |
3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea |
1448060-06-7 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6440-2624-5mg |
3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea |
1448060-06-7 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6440-2624-10mg |
3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea |
1448060-06-7 | 10mg |
$118.5 | 2023-09-09 |
3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea
Introduction to 3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea (CAS No. 1448060-06-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea, identified by the chemical identifier CAS No. 1448060-06-7, represents a significant compound of interest in the realms of chemical biology and medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential pharmacological properties and its role as a key intermediate in the synthesis of bioactive molecules. The structural composition of this compound incorporates a tetrahydro-1H-indazol core, which is a well-documented scaffold in drug discovery, known for its versatility in modulating various biological pathways.
The methylurea moiety appended to the indazoline derivative introduces unique functional groups that enhance the molecule's reactivity and binding affinity. This structural feature is particularly relevant in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical cellular processes. The presence of a 2-methoxyethyl side chain further diversifies the compound's pharmacophoric properties, enabling interactions with specific binding pockets in biological targets. Such structural attributes make 3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea a promising candidate for further exploration in therapeutic development.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how this compound interacts with biological systems. Studies employing molecular dynamics simulations and quantum mechanical calculations have revealed insights into the binding mechanisms of this molecule with potential therapeutic targets. These computational approaches have been instrumental in predicting the compound's affinity for enzymes such as kinases and phosphodiesterases, which are pivotal in regulating cellular signaling pathways. The ability to predict such interactions with high accuracy underscores the importance of computational tools in modern drug discovery.
In parallel, experimental investigations have been conducted to validate these computational findings. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) have been employed to elucidate the structural conformation of 3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea in solution and upon binding to biological targets. These studies have provided critical data on the compound's conformational flexibility and its ability to form stable complexes with proteins. Such experimental validations are essential for ensuring the reliability of computational predictions and for guiding subsequent optimization efforts.
The significance of this compound is further highlighted by its potential applications in addressing complex diseases. For instance, research has indicated that derivatives of the indazoline scaffold exhibit anti-inflammatory, antiviral, and anticancer properties. The methylurea group is particularly noteworthy for its role in modulating enzyme activity through hydrogen bonding interactions. This feature has been exploited in the design of molecules that selectively inhibit aberrant signaling pathways associated with diseases such as cancer and autoimmune disorders. The versatility of this scaffold allows for fine-tuning of pharmacological properties through structural modifications, making it a valuable asset in medicinal chemistry.
Moreover, the synthesis of 3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea has been optimized to ensure scalability and reproducibility. Advances in synthetic methodologies have enabled the efficient preparation of this compound using multi-step reactions that incorporate robust purification techniques. These synthetic strategies are crucial for producing sufficient quantities of the compound for both preclinical studies and potential clinical trials. The ability to synthesize complex molecules like this one with high yield and purity underscores the progress made in synthetic organic chemistry.
The integration of traditional organic synthesis with modern techniques such as Flow Chemistry has further enhanced the efficiency of producing complex molecules like 3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea. Flow chemistry allows for precise control over reaction conditions, minimizing side reactions and improving overall yields. This approach is particularly advantageous when dealing with sensitive intermediates or when large-scale production is required. The adoption of flow chemistry represents a significant shift towards more sustainable and efficient synthetic practices.
From a broader perspective, compounds like 3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea contribute to the growing body of evidence supporting the importance of heterocyclic compounds in drug discovery. Heterocycles are known for their diverse biological activities due to their ability to mimic natural product scaffolds and interact with various biological targets. The indazoline scaffold is no exception; it has been successfully utilized in numerous drug candidates that have advanced into clinical development phases.
The future directions for research involving CAS No 1448060-06-7 are promising and multifaceted. Efforts are underway to explore its derivatives as potential lead compounds for new therapeutics. Additionally, interdisciplinary approaches combining chemical biology with machine learning are being employed to accelerate the discovery process. These innovative strategies leverage artificial intelligence algorithms to predict novel molecular structures with desired pharmacological properties before they are synthesized experimentally.
In conclusion,3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea (CAS No 1448060-06-7) stands as a testament to the ongoing advancements in chemical biology and medicinal chemistry. Its unique structural features make it a compelling candidate for further exploration in therapeutic development efforts aimed at addressing some of humanity's most pressing health challenges.
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